(7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone
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Overview
Description
WAY-326129 is a chemical compound with the molecular formula C21H23F2N5O and a molecular weight of 399.44 g/mol . It is known for its potential applications in scientific research, particularly in the fields of chemistry and biology. This compound is often used in laboratory settings for various experimental purposes.
Chemical Reactions Analysis
WAY-326129 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-326129 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: It is used in the development of new materials and compounds for industrial applications
Mechanism of Action
WAY-326129 can be compared with other similar compounds, such as WAY-262611. Both compounds have similar molecular structures and properties, but they may differ in their specific applications and effects. WAY-262611, for example, is known to be a wingless β-Catenin agonist that increases bone formation rate . The uniqueness of WAY-326129 lies in its specific molecular interactions and the resulting effects on biological systems .
Comparison with Similar Compounds
- WAY-262611
- WAY-100635
- WAY-100135
These compounds share structural similarities with WAY-326129 but may have different applications and effects .
Biological Activity
The compound (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone , often referred to as a pyrazolo[1,5-a]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is C17H20F2N4O, with a molecular weight of approximately 331.32 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C17H20F2N4O |
Molecular Weight | 331.32 g/mol |
CAS Number | [Not specified] |
Solubility | Moderate (dependent on solvent) |
Synthesis
The synthesis of the compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization with difluoromethyl and p-tolyl groups.
Antiproliferative Effects
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications at the 7-position can enhance cytotoxicity against human cancer cells.
In a recent study, a series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their ability to inhibit cell proliferation in cancer models. The compound demonstrated IC50 values in the micromolar range against several tumor cell lines, indicating promising anticancer properties .
The proposed mechanism for the antiproliferative activity involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Specifically, compounds like this one may act as inhibitors of kinases or other proteins essential for cell division and survival.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly influenced by substituents on the core structure. The presence of electron-withdrawing groups such as difluoromethyl at position 7 has been correlated with increased potency. The p-tolyl moiety at position 5 also contributes to enhanced lipophilicity and improved membrane permeability .
Summary of SAR Findings
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
7 | Difluoromethyl | Increases potency |
5 | p-Tolyl | Enhances lipophilicity |
3 | Piperazine moiety | Modulates receptor binding |
Case Studies
Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:
- Study on Cancer Cell Lines : A study evaluated various derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing that modifications at positions 3 and 7 significantly affected growth inhibition .
- Neuropharmacological Potential : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The results indicated that these compounds could modulate adenosine receptors, presenting a potential therapeutic avenue .
Properties
IUPAC Name |
[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N5O/c1-3-26-8-10-27(11-9-26)21(29)16-13-24-28-18(19(22)23)12-17(25-20(16)28)15-6-4-14(2)5-7-15/h4-7,12-13,19H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRBJPZAPLWUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.